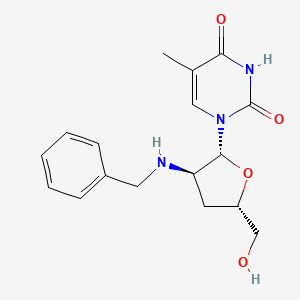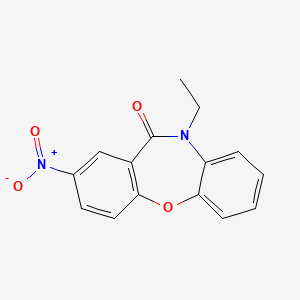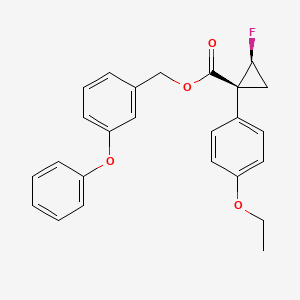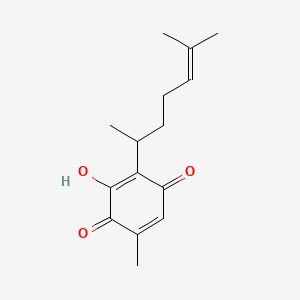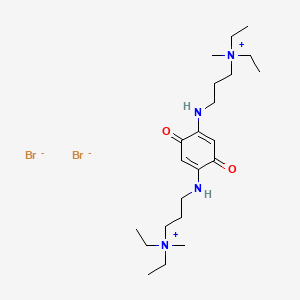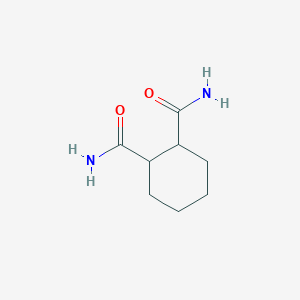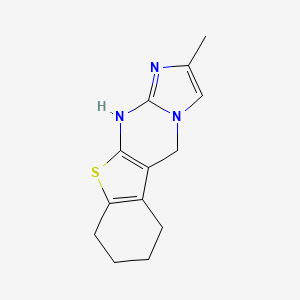
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furobenzopyran core, which is further functionalized with an acridinylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the furobenzopyran core, followed by the introduction of the acridinylamino group through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The purification process often involves recrystallization or chromatography techniques to isolate the final product.
化学反应分析
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of chemical entities.
科学研究应用
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents due to its ability to interact with DNA.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The acridinylamino group allows the compound to intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing various cellular pathways.
相似化合物的比较
Similar Compounds
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)methyl)-9-methoxy
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties. Its ability to intercalate into DNA and potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
86863-27-6 |
|---|---|
分子式 |
C31H31Cl2N3O4 |
分子量 |
580.5 g/mol |
IUPAC 名称 |
9-[3-[3-(acridin-9-ylamino)propyl-methylamino]propoxy]furo[3,2-g]chromen-7-one;dihydrochloride |
InChI |
InChI=1S/C31H29N3O4.2ClH/c1-34(16-6-15-32-28-23-8-2-4-10-25(23)33-26-11-5-3-9-24(26)28)17-7-18-36-31-29-22(14-19-37-29)20-21-12-13-27(35)38-30(21)31;;/h2-5,8-14,19-20H,6-7,15-18H2,1H3,(H,32,33);2*1H |
InChI 键 |
DRMBEACVTMBHIC-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)CCCOC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


